molecular formula C7H15ClN2O2 B1318531 Methyl 2-(piperazin-1-yl)acetate hydrochloride CAS No. 196192-08-2

Methyl 2-(piperazin-1-yl)acetate hydrochloride

Cat. No.: B1318531
CAS No.: 196192-08-2
M. Wt: 194.66 g/mol
InChI Key: GRABDBIXLNGWAA-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-1-yl)acetate hydrochloride is an organic compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 2-(piperazin-1-yl)acetate hydrochloride involves the reaction of piperazine with methyl chloroacetate under acidic conditions to form the hydrochloride salt . The reaction typically proceeds as follows:

    Reactants: Piperazine and methyl chloroacetate.

    Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The reactants are mixed and heated under reflux conditions to facilitate the reaction. The product is then isolated and purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of piperazine and methyl chloroacetate.

    Reaction Vessels: Industrial reactors equipped with heating and stirring mechanisms.

    Purification: The crude product is purified using crystallization or recrystallization techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperazin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

Major Products Formed

    Substitution Reactions: Substituted piperazine derivatives.

    Hydrolysis: Piperazine and methyl acetate.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Methyl 2-(piperazin-1-yl)acetate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-(piperazin-1-yl)acetate hydrochloride is primarily based on its chemical reactivity. The compound can interact with various molecular targets through:

Comparison with Similar Compounds

Methyl 2-(piperazin-1-yl)acetate hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-piperazin-1-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)6-9-4-2-8-3-5-9;/h8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRABDBIXLNGWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196192-08-2
Record name methyl 2-(piperazin-1-yl)acetate hydrochloride
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